3,4-Divanillyltetrahydrofuran
Overview
Description
3,4-Divanillyltetrahydrofuran is a lignan compound found in various plant sources, including Urtica dioica (stinging nettle) and Linum usitatissimum (flax seed) . It is known for its ability to bind to sex hormone-binding globulin (SHBG), thereby reducing the binding capacity of SHBG to steroid hormones such as estrogens and androgens . This property has made it popular among bodybuilders who use extracts of stinging nettle to increase free testosterone levels .
Scientific Research Applications
3,4-Divanillyltetrahydrofuran has several scientific research applications:
Chemistry: It is used as a model compound in the study of lignan synthesis and reactions.
Biology: The compound’s ability to bind to SHBG makes it useful in studying hormone regulation and interactions.
Mechanism of Action
3,4-Divanillyltetrahydrofuran has been found to occupy binding sites of sex hormone-binding globulin (SHBG), thereby reducing the ability of SHBG to bind additional steroid hormones such as estrogens and androgens, mostly testosterone and estradiol . This mechanism of action is why certain extracts of stinging nettle are used by some bodybuilders in an effort to increase free testosterone .
Future Directions
One study found that 3,4-Divanillyltetrahydrofuran, one of the main active components of Urtica fissa, exerted potential therapeutic effects on testicular injury and hypogonadism caused by diabetes through activating the expression of Nur77 and testosterone synthesis-related proteins . This suggests that this compound could have potential applications in the treatment of hypogonadism in diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Divanillyltetrahydrofuran involves multiple steps, including key strategies such as Diels–Alder reactions, Stobbe condensations, Michael additions, alkylations, nitrile oxide cycloadditions, radical cyclisations, dianion, and oxidative couplings . These methods allow for the racemic or enantiospecific total synthesis of the compound .
Industrial Production Methods
Industrial production of this compound can be achieved through ultra-high pressure extraction and column chromatography coupling technology . This method significantly improves the purity of the compound extracted from plant sources such as stinging nettle .
Chemical Reactions Analysis
Types of Reactions
3,4-Divanillyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups in the compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
Matairesinol: Another lignan compound found in various plants, known for its antioxidant properties.
Pinoresinol: A lignan with similar structural features, found in plants like olive oil and sesame seeds.
Secoisolariciresinol: A lignan found in flax seeds, known for its estrogenic activity.
Uniqueness
3,4-Divanillyltetrahydrofuran is unique due to its strong binding affinity to SHBG, which significantly impacts hormone regulation . This property distinguishes it from other lignans like matairesinol and pinoresinol, which do not exhibit the same level of interaction with SHBG.
Properties
IUPAC Name |
4-[[4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUIJKVZZROIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956217 | |
Record name | 3,4-Divanillyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34730-78-4 | |
Record name | 3,4-Divanillyltetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34730-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Creosol, alpha,alpha'-(tetrahydro-3,4-furandiyl)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034730784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Divanillyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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